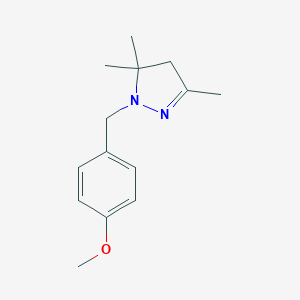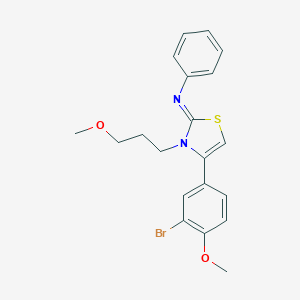
1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole is a chemical compound that has been studied extensively in scientific research. This compound has a unique structure that makes it useful for a variety of applications, including pharmaceuticals, agrochemicals, and materials science. In
Applications De Recherche Scientifique
1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has been studied extensively in scientific research, particularly in the fields of medicinal chemistry and materials science. In medicinal chemistry, this compound has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and neurodegenerative diseases. In materials science, 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has been used as a building block for the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways in the body. For example, studies have shown that 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole can inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has a variety of biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has been shown to modulate the activity of various enzymes and signaling pathways in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole in lab experiments is its unique structure, which makes it useful for a variety of applications. Additionally, this compound has been extensively studied, which means that there is a wealth of information available on its properties and effects. However, one limitation of using 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole in lab experiments is that it can be difficult to synthesize, which may limit its availability for certain applications.
Orientations Futures
There are many potential future directions for research on 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole. Some possible areas of focus include:
1. Investigation of the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Exploration of the compound's potential as a building block for the synthesis of novel materials with unique properties.
3. Further investigation of the compound's mechanism of action and the signaling pathways it modulates.
4. Development of more efficient and scalable synthesis methods for 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole.
5. Investigation of the compound's potential as a treatment for other inflammatory conditions, such as arthritis.
In conclusion, 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole is a unique and versatile compound that has been extensively studied in scientific research. This compound has a variety of potential applications, including as a pharmaceutical, agrochemical, and building block for novel materials. While there is still much to be learned about the mechanism of action and potential applications of 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole, the current research suggests that this compound holds great promise for the future.
Méthodes De Synthèse
The synthesis of 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole is typically achieved through a multistep process. The first step involves the condensation of 4-methoxybenzaldehyde with 3,5,5-trimethyl-1-penten-3-ol to form the corresponding enamine. This enamine is then subjected to a cyclization reaction with hydrazine hydrate to form the final product.
Propriétés
Nom du produit |
1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole |
|---|---|
Formule moléculaire |
C14H20N2O |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
1-[(4-methoxyphenyl)methyl]-3,5,5-trimethyl-4H-pyrazole |
InChI |
InChI=1S/C14H20N2O/c1-11-9-14(2,3)16(15-11)10-12-5-7-13(17-4)8-6-12/h5-8H,9-10H2,1-4H3 |
Clé InChI |
JPCKVSVDOGJQIT-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C)C)CC2=CC=C(C=C2)OC |
SMILES canonique |
CC1=NN(C(C1)(C)C)CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![allyl (2E)-2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257661.png)
![N-[(2Z)-3-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B257663.png)

![3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B257667.png)


![2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B257674.png)
![2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone](/img/structure/B257678.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)


![3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B257692.png)

![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)